molecular formula C8H12N4O3 B131911 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide CAS No. 139756-01-7

1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B131911
CAS No.: 139756-01-7
M. Wt: 212.21 g/mol
InChI Key: BMLPAJIEDKJHSB-UHFFFAOYSA-N
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Description

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C8H12N4O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide can be synthesized through several methods. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours. The resulting product is then purified by crystallization from acetone .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale nitration reactions using continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Reduction: 1-Methyl-4-amino-3-propyl-1H-pyrazole-5-carboxamide.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid
  • 1-Methyl-3-propyl-1H-pyrazole-5-carboxamide
  • 4-Nitro-3-propyl-1H-pyrazole-5-carboxamide

Uniqueness: 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide is unique due to the presence of both a nitro group and a carboxamide group on the pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-4-nitro-5-propylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c1-3-4-5-6(12(14)15)7(8(9)13)11(2)10-5/h3-4H2,1-2H3,(H2,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLPAJIEDKJHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1[N+](=O)[O-])C(=O)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80373027
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
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Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810845
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

139756-01-7
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
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Record name 1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
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Record name 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide
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Record name 1H-Pyrazole-5-carboxamide, 1-methyl-4-nitro-3-propyl
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Record name 1-METHYL-4-NITRO-3-PROPYLPYRAZOLE-5-CARBOXAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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